

Initial Characterization of Tolbutamide's Chemical Properties: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tolbutamide

Cat. No.: B1681337

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This document provides a comprehensive technical overview of the fundamental chemical and physical properties of **Tolbutamide**. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. This guide outlines key physicochemical data, details established experimental protocols for their determination, and visualizes the primary signaling pathway of **Tolbutamide**.

General and Physical Properties of Tolbutamide

Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent.[1] A thorough understanding of its chemical and physical characteristics is crucial for research and development, particularly in formulation and analytical method development.

General Chemical Information

Key identifying and structural information for **Tolbutamide** is summarized in Table 1.

Property	Value
IUPAC Name	N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide[1]
Synonyms	1-butyl-3-(p-tolylsulfonyl)urea, Orinase[2][3]
Chemical Formula	C ₁₂ H ₁₈ N ₂ O ₃ S[1][4]
Molecular Weight	270.35 g/mol [1][4]
CAS Number	64-77-7[1]

Physicochemical Properties

The physical properties of **Tolbutamide** are critical for its handling, formulation, and bioavailability. These are detailed in Table 2.

Property	Value
Appearance	White crystalline powder[2][5]
Melting Point	128-130 °C[2]
Solubility	- Practically insoluble in water[5][6]- Soluble in alcohol, acetone, chloroform, and dilute alkali hydroxide solutions[2][5][7]
pKa	5.3[7]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of **Tolbutamide**.

Property	Value
UV/Vis (λ _{max})	229 nm[8][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key chemical properties of **Tolbutamide**.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

- A small, finely powdered sample of **Tolbutamide** is packed into a capillary tube, sealed at one end.[\[10\]](#)[\[11\]](#)
- The capillary tube is placed in a melting point apparatus, often alongside a calibrated thermometer.[\[8\]](#)[\[11\]](#)
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[\[12\]](#)
- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[\[10\]](#)[\[12\]](#) A sharp melting range is indicative of high purity.[\[8\]](#)

Solubility Determination

The "shake flask" method is a reliable technique for determining equilibrium solubility.[\[13\]](#)[\[14\]](#)

Methodology:

- An excess amount of **Tolbutamide** is added to a series of buffer solutions across a pH range (e.g., pH 1.2 to 6.8).[\[13\]](#)
- The resulting suspensions are agitated in a temperature-controlled shaker (e.g., 37 °C) until equilibrium is reached, which can be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute remains constant.[\[13\]](#)
- The undissolved solid is removed by centrifugation or filtration.

- The concentration of dissolved **Tolbutamide** in the supernatant or filtrate is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[15]

pKa Determination

Potentiometric titration is a common and accurate method for pKa determination.[16][17]

Methodology:

- A precise amount of **Tolbutamide** is dissolved in a suitable solvent, often a co-solvent system if aqueous solubility is low.
- The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.[16]
- A standardized solution of a strong acid or base (titrant) is added in small, precise increments.[16]
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[7]

UV-Vis Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λ_{max}) and for quantitative analysis.[18]

Methodology:

- A stock solution of **Tolbutamide** is prepared in a suitable solvent (e.g., ethanol).
- A series of dilutions are made to create standards of known concentrations.
- A UV-Vis spectrophotometer is blanked using the same solvent.[19]
- The absorbance of each standard solution is measured across the UV spectrum (typically 200-400 nm) to determine the λ_{max} . [18]

- A calibration curve of absorbance versus concentration at the λ_{max} is constructed to be used for quantitative analysis, following the Beer-Lambert Law.[\[18\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **Tolbutamide** molecule.

Methodology (Thin Solid Film):

- A small amount of solid **Tolbutamide** is dissolved in a volatile solvent like methylene chloride.[\[4\]](#)
- A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr).[\[4\]](#)
- The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[4\]](#)
- The plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Methodology (KBr Pellet):

- A small amount of **Tolbutamide** (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[\[20\]](#)
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.[\[20\]](#)
- The pellet is placed in the sample holder for analysis.[\[20\]](#)

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the molecular structure of **Tolbutamide**.

Methodology:

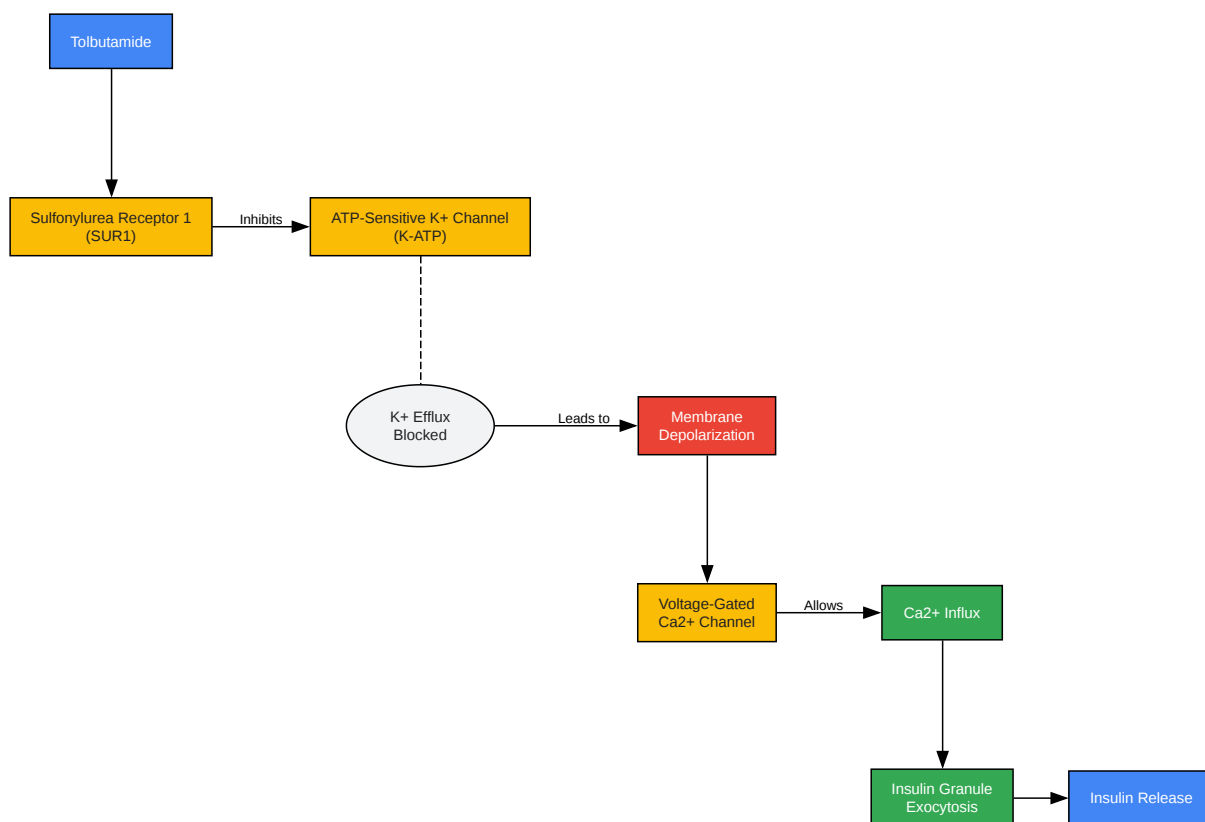
- A small amount of **Tolbutamide** is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[\[21\]](#)

- The solution is transferred to an NMR tube.
- The NMR tube is placed in the NMR spectrometer.
- The ^1H NMR spectrum is acquired, showing the chemical shifts, integration, and splitting patterns of the different protons in the molecule, which allows for the elucidation of its structure.[\[22\]](#)[\[23\]](#)

Signaling Pathway and Experimental Workflow

Mechanism of Action: Signaling Pathway

Tolbutamide exerts its hypoglycemic effect by stimulating insulin release from pancreatic β -cells.[\[24\]](#)[\[25\]](#) It achieves this by blocking ATP-sensitive potassium (K-ATP) channels in the β -cell membrane.[\[24\]](#)[\[26\]](#) This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing secretory granules.[\[24\]](#)[\[27\]](#)

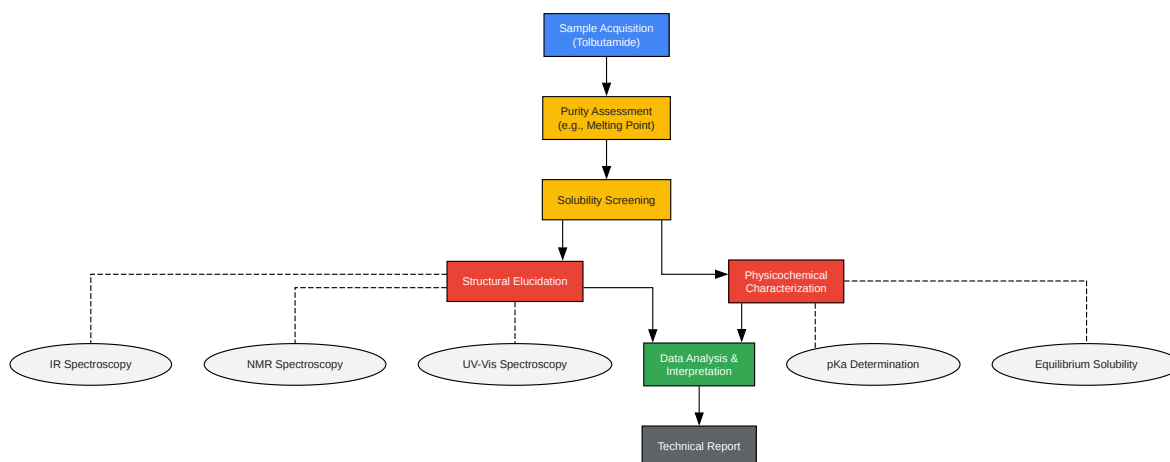


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Caption: **Tolbutamide**'s signaling pathway in pancreatic β-cells.

General Experimental Workflow

The characterization of a chemical compound like **Tolbutamide** follows a logical progression from sample acquisition to data analysis and interpretation.



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Caption: General workflow for the chemical characterization of a compound.

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